2',6'-Dichloro-3'-fluoroacetophenone
Overview
Description
2’,6’-Dichloro-3’-fluoroacetophenone is an aryl fluorinated building block . It is a halogenated derivative of Acetophenone, a reagent used in the production of fragrances and resin polymers .
Synthesis Analysis
2’,6’-Dichloro-3’-fluoroacetophenone may be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol . A highly efficient manufacturing-scale process for the preparation of 2,6-dichloro-3-fluorobenzonitrile, utilizing industrial by-product 2,6-dichloro-3-fluoroacetophenone as a starting material, has been developed .Molecular Structure Analysis
The molecular formula of 2’,6’-Dichloro-3’-fluoroacetophenone is C8H5Cl2FO, and its molecular weight is 207.03 g/mol . The InChI key is VJBFZHHRVCPAPZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2’,6’-Dichloro-3’-fluoroacetophenone is a liquid at 20°C . It has a boiling point of 255°C , a flash point of 84°C , and a specific gravity of 1.40 at 20/20 . The refractive index is 1.53 .Scientific Research Applications
Synthesis of α-fluoroacetophenones : It is a useful chemical for synthesizing para-substituted α-fluoroacetophenones, which are valuable in various chemical processes and products (Fuglseth et al., 2008).
Key intermediate for crizotinib : Asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone using DIPSkewphos/PICA derivative-Ru(II) complexes is a key step in synthesizing the medicine crizotinib, an important drug used in cancer treatment (Utsumi et al., 2018).
Production of other chemical intermediates : The chemical is also involved in the production of various other intermediates, such as 2,4-dichloro-5-fluoroacetophenone with a yield of 80.1% under optimum conditions in the acetylation of 2,4-dichlorofluorobenzene (Gan, 2006).
Chalcones, flavanones, and flavonols production : The synthesis of 3:5-dichloro-2hydroxy acetophenone with various aldehydes leads to the production of chalcones, which can be converted into dichloroflavanones and -flavonols, indicating its utility in producing diverse biochemical compounds (Jha & Amin, 1958).
Insecticidal activities : Novel oxime ether pyrethroids derived from 2-Methylthio-4'-fluoroacetophenone oxime O-[(2-methylbiphenyl-3-yl)methyl] and related compounds have shown notable insecticidal activity against Homopteran and Lepidopteran pests, demonstrating its application in agriculture and pest control (Liu et al., 2005).
Safety And Hazards
2’,6’-Dichloro-3’-fluoroacetophenone is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible liquid . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFZHHRVCPAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370066 | |
Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3'-fluoroacetophenone | |
CAS RN |
290835-85-7 | |
Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290835-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290835857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',6'-Dichloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dichloro-3-fluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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